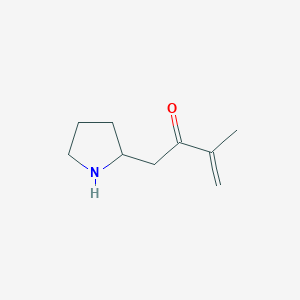
3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest due to its unique structure, which combines a pyrrolidine ring with a butenone moiety, making it a valuable scaffold for the development of novel bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with pyrrolidine under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one include:
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrrolidine ring with a butenone moiety. This structure provides distinct chemical and biological properties, making it a valuable scaffold for the development of novel bioactive molecules .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
3-methyl-1-pyrrolidin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)9(11)6-8-4-3-5-10-8/h8,10H,1,3-6H2,2H3 |
InChIキー |
ILLLQYXBEIRTMG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)CC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
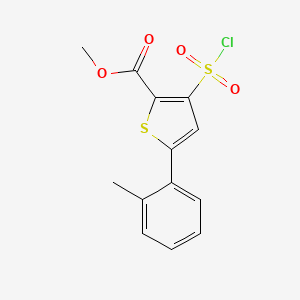
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
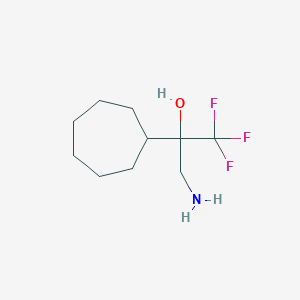
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
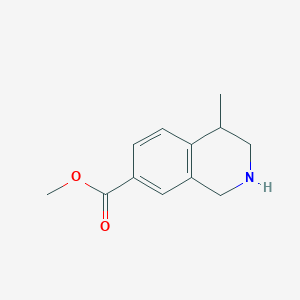
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
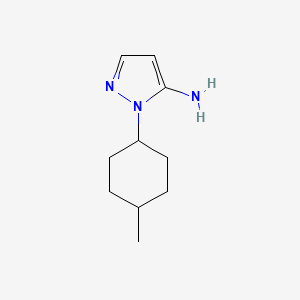
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
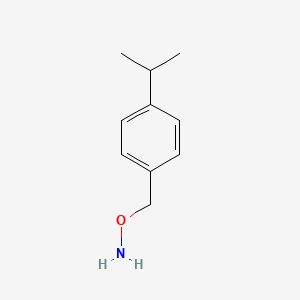
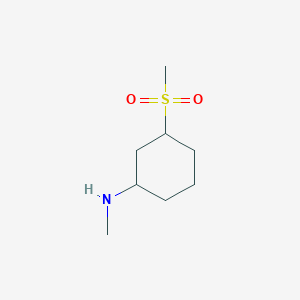
![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
